![molecular formula C24H20N4O B12362419 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)

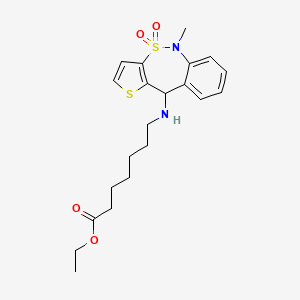

3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lolamicin is an experimental antibiotic that targets Gram-negative bacteria without significantly affecting typical gut microbes . It was discovered by a team led by Paul Hergenrother at the University of Illinois Urbana-Champaign and was first reported in 2024 . Lolamicin works by interfering with the lipoprotein transport system of Gram-negative bacteria, making it a promising candidate for treating infections caused by these pathogens .

Métodos De Preparación

Lolamicin was developed through structural modifications to previously identified pyridinepyrazole- and pyridineimidazole-based inhibitors of the LolCDE complex . The synthetic route involves iterative adjustments to the scaffold structure of these inhibitors, ultimately leading to the creation of lolamicin . The reaction conditions and specific reagents used in the synthesis have not been fully disclosed in the available literature.

Análisis De Reacciones Químicas

Lolamicin primarily undergoes substitution reactions due to its complex structure. The compound’s activity is largely attributed to its ability to competitively inhibit the lipoprotein-binding site of the LolCDE complex . Common reagents and conditions used in these reactions include various organic solvents and catalysts, although detailed information on these aspects is limited.

Aplicaciones Científicas De Investigación

Lolamicin has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an antibiotic targeting Gram-negative bacteria, including multidrug-resistant strains . In mouse models, lolamicin has demonstrated efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae . Additionally, lolamicin’s selective targeting of pathogenic bacteria without disrupting the gut microbiome makes it a valuable tool for studying microbial ecology and developing new therapeutic strategies .

Mecanismo De Acción

Lolamicin exerts its effects by targeting the lipoprotein transport system (Lol system) in Gram-negative bacteria . This system is responsible for the transport of lipoproteins to the outer membrane, a process essential for bacterial survival . By inhibiting the LolCDE complex, lolamicin selectively kills pathogenic bacteria without harming non-pathogenic ones . This selective inhibition is based on differences in Lol proteins between pathogenic and commensal bacteria .

Comparación Con Compuestos Similares

Lolamicin is unique in its ability to selectively target Gram-negative bacteria while sparing the gut microbiome . Similar compounds include other antibiotics that target the Lol system, such as pyridinepyrazole- and pyridineimidazole-based inhibitors . these earlier compounds lacked the solubility and efficacy of lolamicin and were not advanced to clinical use . Lolamicin’s unique mechanism of action and selective targeting make it a promising candidate for further development and clinical application .

Propiedades

Fórmula molecular |

C24H20N4O |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28) |

Clave InChI |

CIXIQLLJOWEAKU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)